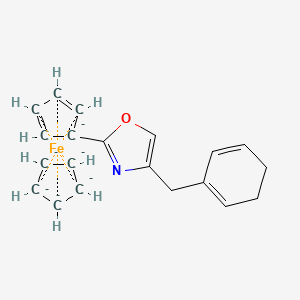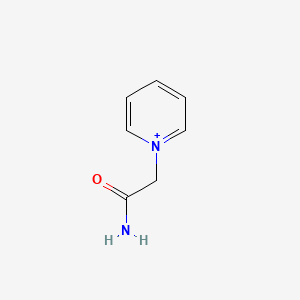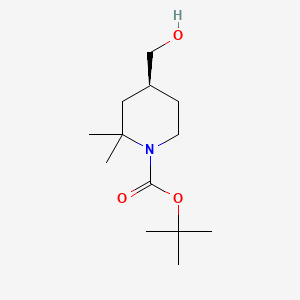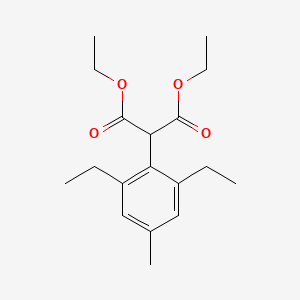
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate is an organic compound with the molecular formula C18H26O4. It is a derivative of malonic acid and is characterized by the presence of a diethyl ester group attached to a phenyl ring substituted with two ethyl groups and a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate typically involves the reaction of 2,6-diethyl-4-methylphenyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the malonate ester group. The reaction conditions usually involve refluxing the reactants in an organic solvent like ethanol .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved using a similar approach but with optimized conditions for higher yield and purity. The process may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The raw materials used are typically of high purity, and the reaction is carried out under controlled temperature and pressure conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: this compound can be oxidized to form diethyl 2-(2,6-diethyl-4-methylphenyl)malonic acid.
Reduction: Reduction can yield diethyl 2-(2,6-diethyl-4-methylphenyl)propanediol.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro or sulfonic acid groups.
Scientific Research Applications
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate involves its role as a building block in organic synthesis. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The phenyl ring’s substituents influence the compound’s reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in similar synthetic applications.
Diethyl phenylmalonate: Another derivative of malonic acid with a phenyl group, used in the synthesis of barbiturates.
Dimethyl malonate: The dimethyl ester of malonic acid, used in similar chemical reactions.
Uniqueness
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of two ethyl groups and a methyl group on the phenyl ring makes it more sterically hindered compared to other malonate esters, affecting its reactivity in substitution and other reactions .
Properties
Molecular Formula |
C18H26O4 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
diethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate |
InChI |
InChI=1S/C18H26O4/c1-6-13-10-12(5)11-14(7-2)15(13)16(17(19)21-8-3)18(20)22-9-4/h10-11,16H,6-9H2,1-5H3 |
InChI Key |
ZNSOMUATIASSGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1C(C(=O)OCC)C(=O)OCC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


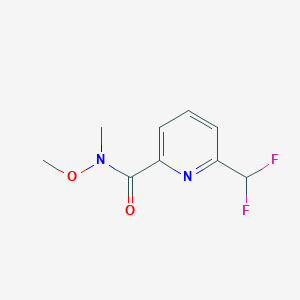
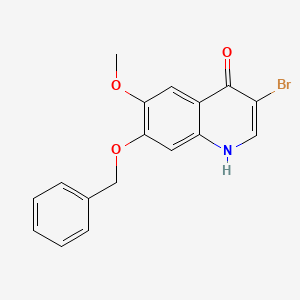
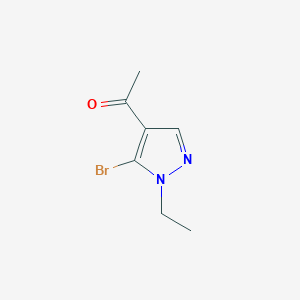
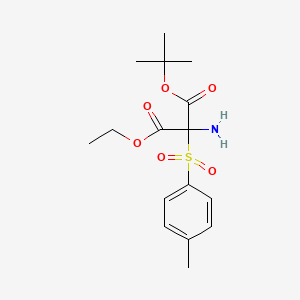
![Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B13911060.png)

![[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol](/img/structure/B13911067.png)
![(Z)-5-[4-[2-[Boc-(methyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B13911068.png)
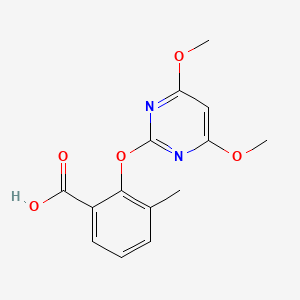
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one](/img/structure/B13911079.png)
